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Compound of Interest

Compound Name: SNT-207858

cat. No.: B12426371

In-Depth Technical Guide: SNT-207858

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor
(MC-4R) that has demonstrated the ability to cross the blood-brain barrier and is orally
bioavailable. Its development has been primarily focused on its potential therapeutic application
in the treatment of cachexia, a condition characterized by severe body weight loss, particularly
in the context of chronic diseases such as cancer. By antagonizing the MC-4R, SNT-207858
has been shown to stimulate food intake and mitigate weight loss in preclinical models. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
and biological properties, and the underlying mechanism of action of SNT-207858. Detailed
experimental protocols and a visualization of the relevant signaling pathway are included to
support further research and development efforts.

Chemical Structure and Properties

SNT-207858 is a pyrrolidinecarboxamide derivative. The chemical structure and key properties
are summarized below.

Table 1: Chemical Identification of SNT-207858
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Identifier Value
N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo0-2-
4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-

IUPAC Name [4-[3-[(2R)-2-(1-py yl) yl
pyridinyl]-1-piperidinyl]ethyl]-1-
pyrrolidinecarboxamide

CAS Number 1104662-66-9 (free base)[1]

1104080-42-3 (dihydrochloride)[2][3]

Canonical SMILES

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=0)C
(CC3=C(C=C(C=C3)CI)C)NC(=0)N4CCCC4)N
5CCCC5[1]

Isomeric SMILES

CC--INVALID-LINK--
CCINC(=O)N4CCCC4">C@HN5CCCC5[1]

Table 2: Physicochemical Properties of SNT-207858

Property Value

Form

Molecular Formula C32H43CI2Ns03

Free base[1]

C32H45ClaNsOs3 Dihydrochloride[2][3]
Molecular Weight 616.6 g/mol Free base[1]
Predicted pKa 12.71 £ 0.20 Free base[1]

Hydrogen Bond Donor Count 1

Free base[1]

Hydrogen Bond Acceptor

5 Free base[1]
Count
Rotatable Bond Count 10 Free base[1]
Topological Polar Surface Area 78 A2 Free base[1]

Biological Activity and Pharmacology
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SNT-207858 acts as a selective antagonist of the melanocortin-4 receptor (MC-4R), a G
protein-coupled receptor primarily expressed in the brain, particularly in the hypothalamus,
which plays a crucial role in regulating energy homeostasis, including appetite and body
weight.

Table 3: Pharmacological Profile of SNT-207858

Parameter Value Species Assay Type
MC-4R Binding Affinity N Radioligand Binding
22 nM Not Specified
(ICs0) Assay
MC-4R Functional N )
o 11 nM Not Specified Functional Assay
Activity (ICso)
Selectivity vs. MC-3R 170-fold Not Specified Not Specified
Selectivity vs. MC-5R 40-fold Not Specified Not Specified
Significantly reduced
) ] Mouse (C26
tumor-induced weight )
i ] adenocarcinoma- i
In Vivo Efficacy loss at 30 mg/kg (oral, In Vivo Study

] induced cachexia
once daily for 15
model)
days)

Mechanism of Action: The Melanocortin-4 Receptor
Signaling Pathway

The melanocortin-4 receptor is a key component of the leptin-melanocortin pathway, which
regulates energy balance. The endogenous agonist for MC-4R is a-melanocyte-stimulating
hormone (a-MSH), a peptide derived from pro-opiomelanocortin (POMC). Binding of a-MSH to
MC-4R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in
intracellular cyclic AMP (CAMP) levels. This signaling cascade ultimately results in decreased
food intake and increased energy expenditure.

Conversely, the endogenous antagonist, agouti-related protein (AgRP), competes with a-MSH
for binding to MC-4R, thereby inhibiting its signaling and promoting food intake. SNT-207858,
as a synthetic antagonist, mimics the action of AgRP by blocking the binding of a-MSH to the
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MC-4R, thus inhibiting the downstream signaling cascade and leading to an orexigenic
(appetite-stimulating) effect.
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Click to download full resolution via product page
Caption: Melanocortin-4 Receptor Signaling Pathway and Points of Antagonism.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research
findings. The following protocols are based on the methodologies described in the primary
literature.

Radioligand Binding Assay for MC-4R Affinity

o Objective: To determine the binding affinity (ICso) of SNT-207858 for the melanocortin-4
receptor.

o Methodology:

o Membrane Preparation: Membranes from cells stably expressing the human MC-4R are
prepared.

o Radioligand: [*?°1]-(Nle#, D-Phe’)-a-MSH is used as the radioligand.

o Assay Buffer: 25 mM HEPES, 1.5 mM CaClz, 1 mM MgSOa4, 100 mM NacCl, and 0.2%
BSA, pH 7.4.

o Procedure:

» Cell membranes are incubated with the radioligand and varying concentrations of the
test compound (SNT-207858).

» Non-specific binding is determined in the presence of a saturating concentration of
unlabeled a-MSH.

» The reaction mixture is incubated to allow for binding equilibrium.
» Bound and free radioligand are separated by filtration through a glass fiber filter.

» The radioactivity retained on the filter is quantified using a gamma counter.
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o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is calculated using non-linear regression analysis.

In Vivo Murine Model of Cancer-Induced Cachexia

o Objective: To evaluate the in vivo efficacy of SNT-207858 in mitigating cancer-induced
weight loss.

o Methodology:
o Animal Model: Male BALB/c mice are used.

o Tumor Induction: Mice are inoculated subcutaneously with C26 adenocarcinoma cells to
induce cachexia.

o Treatment:

= Once tumors are established and weight loss is observed, mice are randomized into
treatment and vehicle control groups.

» SNT-207858 is administered orally once daily at a dose of 30 mg/kg. The vehicle control
group receives the corresponding vehicle.

o Monitoring: Body weight, food intake, and tumor volume are monitored regularly
throughout the 15-day treatment period.

o Endpoint Analysis: At the end of the study, changes in body composition (fat mass and
lean body mass) can be assessed.

o Data Analysis: Statistical analysis is performed to compare the changes in body weight
and food intake between the SNT-207858-treated group and the vehicle-treated group.

Synthesis

The synthesis of SNT-207858 is detailed in the patent literature (WO 2009010299). A general
overview of the synthetic strategy for related pyrrolidinecarboxamide MC-4R antagonists
involves the coupling of a substituted pyrrolidine core with various amine-containing fragments.
The stereochemistry of the final compound is critical for its antagonist activity.
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Discussion and Future Directions

SNT-207858 represents a promising small molecule antagonist of the MC-4R with potential for
the treatment of cachexia. Its oral bioavailability and ability to penetrate the blood-brain barrier
are significant advantages for a centrally acting therapeutic. The preclinical data demonstrate
its efficacy in stimulating food intake and preserving body mass in a cancer cachexia model.

Future research should focus on a more detailed characterization of its pharmacokinetic and
pharmacodynamic profile, as well as long-term safety and toxicology studies. Further
optimization of the chemical structure could lead to analogs with improved potency, selectivity,
and pharmacokinetic properties. Clinical investigation will be necessary to determine the
therapeutic potential of SNT-207858 in human patients suffering from cachexia and other
conditions associated with involuntary weight loss.

Conclusion

SNT-207858 is a well-characterized, selective MC-4R antagonist with demonstrated preclinical
efficacy in a model of cancer-induced cachexia. The information provided in this technical
guide, including its chemical and biological properties, mechanism of action, and detailed
experimental protocols, serves as a valuable resource for researchers and drug development
professionals interested in the therapeutic potential of targeting the melanocortin-4 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12426371#snt-207858-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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